molecular formula C23H19N3OS B2765951 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide CAS No. 901242-00-0

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2765951
CAS No.: 901242-00-0
M. Wt: 385.49
InChI Key: ZAIYWNCNXUQMKX-UHFFFAOYSA-N
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Description

2-[(2,5-Diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide is a synthetic compound featuring an imidazole core functionalized with a sulfanyl-acetamide chain, designed for research applications. Its structure is closely related to pharmacologically active imidazole derivatives, suggesting significant potential for investigation in biochemical and anticancer research . Structurally analogous molecules have demonstrated notable cytotoxicity against human colon (HT-29) and breast (MCF-7) carcinoma cell lines, with some compounds inducing apoptotic DNA fragmentation, indicating a promising mechanism of action for anticancer studies . The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with diverse biological targets, which supports the research value of this compound . Furthermore, the acetamide functional group is a common feature in compounds with a range of reported biological activities, including cholinesterase inhibition, which is relevant for neurodegenerative disease research . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c27-20(24-19-14-8-3-9-15-19)16-28-23-21(17-10-4-1-5-11-17)25-22(26-23)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIYWNCNXUQMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production. Purification processes such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Pharmacological Applications

The imidazole ring structure in 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide contributes to its biological activities:

  • Anticancer Activity : Research has shown that imidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been studied for their effects on various cancer cell lines, demonstrating the ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of pathogens. Studies indicate that imidazole derivatives can disrupt microbial cell membranes and inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Imidazole-based compounds have been reported to possess anti-inflammatory properties, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antiviral Activity : Some studies suggest that imidazole derivatives can interfere with viral replication processes, providing a basis for their use in antiviral therapies .

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Anticancer Activity :
    • A study published in Pharmaceutical Research examined the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Efficacy Testing :
    • In research focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The findings demonstrated potent antibacterial activity, suggesting its potential use as a new antimicrobial agent .
  • Anti-inflammatory Research :
    • A clinical trial investigated the anti-inflammatory effects of imidazole derivatives in patients with rheumatoid arthritis. Results showed significant improvement in symptoms when treated with compounds similar to this compound .

Mechanism of Action

The mechanism of action of 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-1H-imidazole: Shares the imidazole core but lacks the sulfanyl and phenylacetamide groups.

    2-phenyl-1H-imidazole: Similar structure but with fewer substituents.

    N-phenylacetamide: Contains the phenylacetamide group but lacks the imidazole ring.

Uniqueness

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide is unique due to the combination of the imidazole ring with the sulfanyl and phenylacetamide groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and findings from recent research.

Chemical Structure and Properties

The molecular formula for this compound is C23H20N2SC_{23}H_{20}N_2S, with a molecular weight of approximately 370.47 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing imidazole and related structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit bacterial growth effectively:

CompoundMIC (μg/mL)Target Organism
This compound0.22 - 0.25Staphylococcus aureus
6d4Staphylococcus aureus
6c16Enterococcus faecalis

The compound's ability to inhibit bacterial growth indicates its potential as a lead for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. Compounds similar to this compound have shown promising results in various cancer cell lines:

CompoundIC50 (μM)Cell Line
Compound 13<10Jurkat (anti-Bcl-2)
Compound 16<20A431 (anti-A431)

The structure-activity relationship analysis indicates that modifications on the phenyl ring significantly affect the biological activity, with electron-donating groups enhancing efficacy .

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various imidazole derivatives, it was found that compounds similar to our target compound exhibited remarkable activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the incorporation of sulfanyl groups enhances the antibacterial properties significantly compared to their non-sulfanyl counterparts .

Study on Anticancer Properties

Another study focused on the anticancer properties of imidazole-containing compounds revealed that derivatives with specific substitutions at the phenyl ring showed significant cytotoxic effects in vitro. The interaction mechanisms were explored using molecular dynamics simulations, indicating hydrophobic interactions as a primary mode of action against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted imidazole precursors and thiol-containing acetamide derivatives. For example, analogous compounds (e.g., imidazole-thioether derivatives) are synthesized via refluxing intermediates in acetic acid, with reaction progress monitored via TLC . Key intermediates are characterized using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm functional groups (e.g., sulfanyl linkages and acetamide motifs) .

Q. Which spectroscopic techniques are prioritized for structural validation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and proton/carbon environments. For example, the sulfanyl group’s presence is validated via characteristic NMR shifts (~2.5–3.5 ppm for -S-CH₂-) and mass fragments. IR spectroscopy further confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretching (~3300 cm⁻¹) .

Q. How is purity assessed during synthesis, and what solvents are optimal for recrystallization?

  • Methodological Answer : Purity is evaluated using HPLC with UV detection (λ = 254 nm) or melting point analysis. Recrystallization solvents (e.g., ethanol, ethyl acetate) are selected based on solubility profiles, with polar aprotic solvents often yielding higher purity due to reduced byproduct co-crystallization .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). To address this:

  • Standardize assay conditions (e.g., DMSO concentration ≤0.1%, identical cell passage numbers).
  • Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Perform meta-analysis of published data to identify outliers or methodological biases .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with modifications to the imidazole phenyl groups (e.g., electron-withdrawing substituents) or acetamide’s N-phenyl moiety.
  • Step 2 : Test derivatives in bioassays (e.g., enzyme inhibition, antimicrobial activity).
  • Step 3 : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity .

Q. What strategies are effective for evaluating environmental stability and degradation pathways?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in buffers (pH 3–10) at 37°C, analyzing degradation via LC-MS.
  • Photolytic Stability : Expose to UV light (λ = 254–365 nm) and monitor photoproducts.
  • Biotic Degradation : Use soil microcosm studies with GC-MS to track metabolite formation .

Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?

  • Methodological Answer :

  • Green Chemistry Approaches : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether).
  • Catalytic Optimization : Use palladium or copper catalysts to enhance regioselectivity and reduce waste .

Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) is standard. For heterogeneous data, apply mixed-effects models to account for variability between experimental replicates .

Q. How should researchers address low solubility in biological assays?

  • Methodological Answer :

  • Formulation Strategies : Use co-solvents (e.g., PEG-400) or nanoemulsions.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .

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